molecular formula C7H14ClNO B177958 Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 17366-48-2

Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B177958
CAS RN: 17366-48-2
M. Wt: 163.64 g/mol
InChI Key: RROJVSOIIWHLCQ-VPEOJXMDSA-N
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Description

Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound with the molecular formula C7H14ClNO . It has a molecular weight of 163.64 g/mol . This compound is a white solid and is stored at temperatures between 0-8°C .


Molecular Structure Analysis

The molecular structure of Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride can be represented by the InChI code: InChI=1S/C7H13NO.ClH/c9-7-3-5-1-2-6(4-7)8-5;/h5-9H,1-4H2;1H/t5-,6+,7?; . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 .


Physical And Chemical Properties Analysis

Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride has a molecular weight of 163.64 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound is a white solid and is stored at temperatures between 0-8°C .

Safety and Hazards

The safety information for Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, and H319 . The precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

Mechanism of Action

Target of Action

The primary targets of Exo-3-hydroxy-8-azabicyclo[32The compound’s structure, an 8-azabicyclo[321]octane scaffold, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities , suggesting that Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride may interact with similar targets.

Mode of Action

Tropane alkaloids are known to interact with various receptors and enzymes, leading to changes in cellular function .

Biochemical Pathways

The specific biochemical pathways affected by Exo-3-hydroxy-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect a variety of biochemical pathways . These effects can lead to changes in neurotransmission, enzyme activity, and other cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Exo-3-hydroxy-8-azabicyclo[32Its molecular weight of 16365 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of Exo-3-hydroxy-8-azabicyclo[32Given its structural similarity to tropane alkaloids, it may have similar effects, such as altering neurotransmission or enzyme activity .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Exo-3-hydroxy-8-azabicyclo[32It is known that the compound should be stored at room temperature , suggesting that temperature may affect its stability. Other environmental factors, such as pH or the presence of other compounds, may also influence its action and efficacy.

properties

IUPAC Name

(1S,5R)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-3-5-1-2-6(4-7)8-5;/h5-9H,1-4H2;1H/t5-,6+,7?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROJVSOIIWHLCQ-VPEOJXMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride

CAS RN

538-09-0
Record name endo nortropine base
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.186
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-Azabicyclo[3.2.1]octan-3-ol, (3-endo)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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